molecular formula C12H8FNO2 B8712596 4-Fluoro-3-nitrobiphenyl

4-Fluoro-3-nitrobiphenyl

Cat. No.: B8712596
M. Wt: 217.20 g/mol
InChI Key: FCHZACFMGHJGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8FNO2 It consists of two benzene rings connected by a single bond, with a fluorine atom and a nitro group attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-nitro-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 4-fluorophenylboronic acid and 3-nitrobromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products:

    Reduction: 4-Fluoro-3-amino-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s lipophilicity and binding interactions. These properties make it a valuable compound for studying various biochemical pathways and developing new pharmaceuticals .

Comparison with Similar Compounds

  • 4-Fluoro-4’-nitro-1,1’-biphenyl
  • 2-Fluoro-3-nitro-1,1’-biphenyl
  • 3-Fluoro-4-nitro-1,1’-biphenyl

Comparison: 4-Fluoro-3-nitro-1,1’-biphenyl is unique due to the specific positions of the fluorine and nitro groups on the biphenyl structure. This positioning affects its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

1-fluoro-2-nitro-4-phenylbenzene

InChI

InChI=1S/C12H8FNO2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H

InChI Key

FCHZACFMGHJGEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tetrakis(triphenylphosphine)palladium (0.8 g) was added to a mixture of 3.1 g of benzeneboronic acid, 5 g of 5-bromo-2-fluoronitrobenzene and 22 ml of 2M aqueous sodium carbonate in 50 ml of toluene and 50 ml of ethanol. The mixture was refluxed for 2 hours, concentrated, and the residue extracted twice with ethyl acetate. The ethyl acetate layer was washed with water and brine, dried, and concentrated to give a yellow oil. The oil was chromatographed on silica gel (5% ethyl acetate in hexane) to give 4.75 g (96%) of 4-fluoro-3-nitrobiphenyl as a yellow oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5 g
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reactant
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22 mL
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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50 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Fluoro-3-nitrobiphenyl (1e) was prepared analogously from 1g and phenylboronic acid.
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Synthesis routes and methods III

Procedure details

Dioxane is added under a nitrogen atmosphere to a mixture of 4-bromo-1-fluoro-2-nitrobenzene (220 mg, 1.00 mmol), benzeneboronic acid (143 mg, 1.20 mmol), potassium phosphate (636 mg, 3.00 mmol) and Tetrakis(triphenylphosphine)-palladium(0) (55 mg, 0.05 mmol). The reaction may be heated to an appropriate temperature such as 90° C., stirred for an appropriate time, such as overnight, and filtered. The filtrate may be concentrated and purified by Biotage column chromatography to give 4-fluoro-3-nitrobiphenyl (200 mg).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
636 mg
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reactant
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55 mg
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catalyst
Reaction Step One
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0 (± 1) mol
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solvent
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